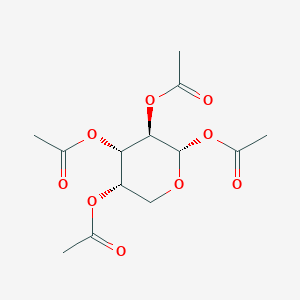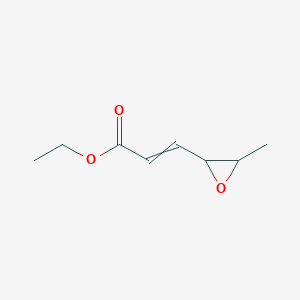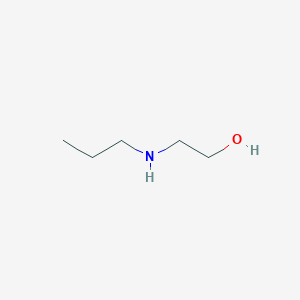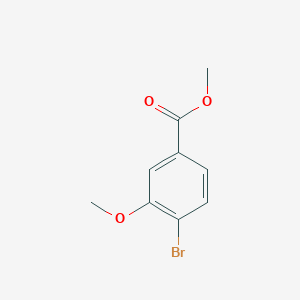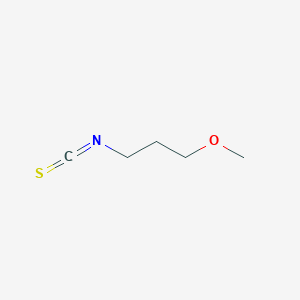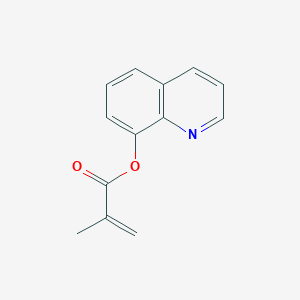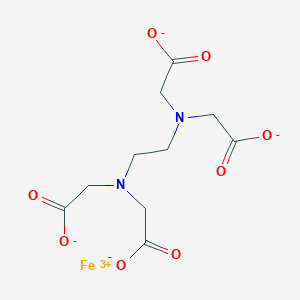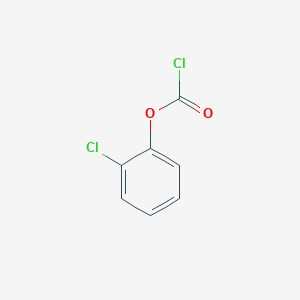
2-Chlorophenyl chloroformate
Übersicht
Beschreibung
GW 506U78: Es wird hauptsächlich als antineoplastisches Mittel zur Behandlung von akuter T-Zell-lymphoblastischer Leukämie und T-Zell-lymphoblastischem Lymphom eingesetzt . Diese Verbindung ist bekannt für ihre Fähigkeit, die DNA-Synthese zu hemmen und in anfälligen Zellen Apoptose zu induzieren .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von GW 506U78 beinhaltet die Reaktion von 6-Chlorpurin-2-amin mit Methanol und Natriumhydrid, um 6-O-Methylguanin zu erzeugen. Dieser Zwischenstoff wird dann mit Uracil-Arabinosid, Purin-Nucleotid-Phosphorylase und Uridin-Phosphorylase gemischt und in einer Kaliumphosphatlösung bei 37 °C 26 Tage lang inkubiert .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für GW 506U78 sind nicht umfassend dokumentiert. Die Synthese beinhaltet typischerweise die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Produktion einer Verbindung mit hoher Reinheit und Wirksamkeit zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen: GW 506U78 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an der Verbindung verändern.
Substitution: Substitutionsreaktionen können am Purinring auftreten, was zur Bildung verschiedener Analoga führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Ammoniak oder Amine.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Purin-Analoga und Metaboliten, die die Kernstruktur von GW 506U78 beibehalten .
Wissenschaftliche Forschungsanwendungen
GW 506U78 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung von Nucleotid-Analoga und deren chemischen Eigenschaften verwendet.
Biologie: Wird in der Forschung zu DNA-Synthese- und Reparaturmechanismen eingesetzt.
Medizin: Wird zur Behandlung von akuter T-Zell-lymphoblastischer Leukämie und T-Zell-lymphoblastischem Lymphom eingesetzt. .
Industrie: Wird bei der Entwicklung neuer antineoplastischer Mittel und anderer therapeutischer Verbindungen eingesetzt.
Wirkmechanismus
GW 506U78 ist ein Prodrug, das durch Adenosin-Deaminase schnell zu Arabinosylguanin demethyliert wird. Der aktive Metabolit Arabinosylguanin wird dann zu seiner Triphosphatform phosphoryliert, die sich in leukämischen Zellen ansammelt. Diese Ansammlung hemmt die DNA-Synthese und induziert Apoptose . Die Verbindung zielt bevorzugt auf T-Zellen ab, da diese einen höheren Ausdruck von Enzymen aufweisen, die GW 506U78 in seine aktive Form umwandeln .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of GW 506U78 involves the reaction of 6-chloropurine-2-amine with methanol and sodium hydride to produce 6-O-methylguanine. This intermediate is then mixed with uracil arabinoside, purine nucleoside phosphorylase, and uridine phosphorylase, and incubated in a potassium phosphate solution at 37°C for 26 days .
Industrial Production Methods: Industrial production methods for GW 506U78 are not extensively documented. the synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure the production of a compound with high purity and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions: GW 506U78 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Substitution reactions can occur at the purine ring, leading to the formation of different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like ammonia or amines.
Major Products Formed: The major products formed from these reactions include various purine analogs and metabolites that retain the core structure of GW 506U78 .
Wissenschaftliche Forschungsanwendungen
GW 506U78 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Employed in research on DNA synthesis and repair mechanisms.
Medicine: Utilized in the treatment of T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma. .
Industry: Used in the development of new antineoplastic agents and other therapeutic compounds.
Wirkmechanismus
GW 506U78 is a prodrug that is rapidly demethylated to arabinosylguanine by adenosine deaminase. The active metabolite, arabinosylguanine, is then phosphorylated to its triphosphate form, which accumulates in leukemic cells. This accumulation inhibits DNA synthesis and induces apoptosis . The compound preferentially targets T-cells due to their higher expression of enzymes that convert GW 506U78 to its active form .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Clofarabin: Ein weiteres Purin-Nucleotid-Analog, das zur Behandlung von akuter lymphoblastischer Leukämie eingesetzt wird.
Fludarabin: Ein Purin-Analog, das zur Behandlung von chronisch-lymphatischer Leukämie eingesetzt wird.
Cladribin: Wird zur Behandlung von Haarzellenleukämie und Multipler Sklerose eingesetzt.
Einzigartigkeit: GW 506U78 ist einzigartig in seiner bevorzugten Anhäufung in T-Zellen, was es besonders wirksam gegen T-Zell-Malignome macht. Diese Spezifität ist auf den höheren Ausdruck von Enzymen in T-Zellen zurückzuführen, die die Verbindung in ihre aktive Form umwandeln .
Eigenschaften
IUPAC Name |
(2-chlorophenyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENYBFRQSLVMLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400441 | |
| Record name | 2-Chlorophenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19358-41-9 | |
| Record name | 2-Chlorophenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chlorophenyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B101875.png)
![2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B101879.png)
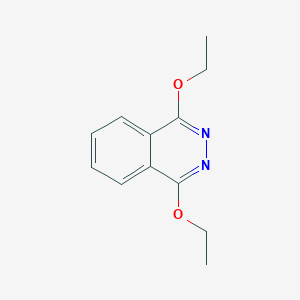
![2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran](/img/structure/B101883.png)
